N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and an ethanediamide linkage
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Materials Science: In the development of novel polymers and materials with unique properties.
Biology
Drug Discovery: As a potential lead compound for the development of new pharmaceuticals.
Biological Probes: For studying enzyme activity and protein interactions.
Medicine
Therapeutics: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Synthesis of the Tetrahydroquinoline Moiety: This step may involve the hydrogenation of quinoline derivatives under high pressure and temperature conditions.
Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroquinoline intermediates with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-methylphenyl)ethanediamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-isopropylphenyl)ethanediamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide is unique due to its specific structural features, such as the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-15-5-10-18(11-6-15)24-21(27)22(28)25-19-12-9-16-4-3-13-26(20(16)14-19)23(29)17-7-8-17/h5-6,9-12,14,17H,2-4,7-8,13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMKEDXQMBIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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